molecular formula C12H11ClN4O B13969375 2-[(2-Chloro-4-pyrimidinyl)amino]-n-methylbenzamide

2-[(2-Chloro-4-pyrimidinyl)amino]-n-methylbenzamide

Cat. No.: B13969375
M. Wt: 262.69 g/mol
InChI Key: LYBWNTRRLCFWMQ-UHFFFAOYSA-N
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Description

2-[(2-Chloro-4-pyrimidinyl)amino]-n-methylbenzamide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of pharmacological activities and are used in various therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Chloro-4-pyrimidinyl)amino]-n-methylbenzamide typically involves the nucleophilic substitution reaction of 2-chloro-4-pyrimidine with n-methylbenzamide. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or ethanol. The reaction mixture is heated to a temperature range of 80-100°C to facilitate the substitution reaction .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters and can handle larger volumes of reactants. The use of catalysts such as palladium on carbon can also enhance the reaction efficiency and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-4-pyrimidinyl)amino]-n-methylbenzamide involves its interaction with specific molecular targets within the cell. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of key cellular pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 2-[(2-Chloro-4-pyrimidinyl)amino]-n-methylbenzamide stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity.

Properties

IUPAC Name

2-[(2-chloropyrimidin-4-yl)amino]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O/c1-14-11(18)8-4-2-3-5-9(8)16-10-6-7-15-12(13)17-10/h2-7H,1H3,(H,14,18)(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBWNTRRLCFWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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